molecular formula C7H4Cl2F2O2 B1413366 2,4-Dichloro-3-(difluoromethoxy)phenol CAS No. 1806352-09-9

2,4-Dichloro-3-(difluoromethoxy)phenol

Cat. No.: B1413366
CAS No.: 1806352-09-9
M. Wt: 229 g/mol
InChI Key: BDBSRDISSKVOFD-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(difluoromethoxy)phenol typically involves the introduction of chlorine and difluoromethoxy groups onto a phenol ring. One common method includes the chlorination of a suitable phenol precursor followed by the introduction of the difluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-(difluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenol ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms or the difluoromethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    2,4-Dichlorophenol: Similar in structure but lacks the difluoromethoxy group.

    3,5-Dichloro-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of the difluoromethoxy group.

    4-Chloro-3-(trifluoromethoxy)phenol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness: 2,4-Dichloro-3-(difluoromethoxy)phenol is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBSRDISSKVOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272047
Record name Phenol, 2,4-dichloro-3-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806352-09-9
Record name Phenol, 2,4-dichloro-3-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806352-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-dichloro-3-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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